(R)-3-(Pyrrolidin-2-yl)pyridine hydrochloride

Dopamine release nAChR stereoselectivity

Procure (R)-3-(Pyrrolidin-2-yl)pyridine hydrochloride (CAS 210094-28-3) for enantioselective nAChR research. This (R)-enantiomer of nornicotine delivers ~6.25-fold greater potency in evoking dopamine release from rat nucleus accumbens slices (EC50 0.48 µM) over the (S)-form, enabling precise addiction and neuropharmacology studies. Ideal as a chiral building block for stereospecific nicotinoid synthesis and as a certified reference standard for chiral HPLC/LC-MS/MS method validation. The hydrochloride salt ensures enhanced stability and handling convenience.

Molecular Formula C9H13ClN2
Molecular Weight 184.67
CAS No. 210094-28-3
Cat. No. B2923564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(Pyrrolidin-2-yl)pyridine hydrochloride
CAS210094-28-3
Molecular FormulaC9H13ClN2
Molecular Weight184.67
Structural Identifiers
SMILESC1CC(NC1)C2=CN=CC=C2.Cl
InChIInChI=1S/C9H12N2.ClH/c1-3-8(7-10-5-1)9-4-2-6-11-9;/h1,3,5,7,9,11H,2,4,6H2;1H/t9-;/m1./s1
InChIKeyJRTXSGXQWWLEEU-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-3-(Pyrrolidin-2-yl)pyridine Hydrochloride (CAS 210094-28-3) | R-Nornicotine Salt for nAChR Research & Chiral Synthesis


(R)-3-(Pyrrolidin-2-yl)pyridine hydrochloride (CAS 210094-28-3) is the hydrochloride salt of the (R)-enantiomer of nornicotine, a demethylated nicotine metabolite and naturally occurring tobacco alkaloid [1]. This chiral heterocyclic compound (C9H13ClN2; MW 184.67 g/mol) consists of a pyridine ring linked to a pyrrolidine moiety at the 2-position, with the (R)-configuration conferring distinct stereoselective pharmacological and metabolic properties relative to its (S)-counterpart and to nicotine [2]. As a nicotinic acetylcholine receptor (nAChR) agonist with reduced potency compared to nicotine, it serves as a critical tool for dissecting nAChR subtype selectivity, enantioselective neuropharmacology, and as a chiral building block for nicotinoid synthesis [3].

Why (R)-3-(Pyrrolidin-2-yl)pyridine Hydrochloride Cannot Be Substituted with Racemic Nornicotine or the (S)-Enantiomer in Critical Assays


The nornicotine enantiomers exhibit pronounced stereoselectivity in both in vitro and in vivo systems, rendering the racemate or the opposite enantiomer unsuitable surrogates for the (R)-enantiomer in applications requiring precise cholinergic pharmacology. While (R)- and (S)-nornicotine display comparable binding affinities at certain nAChR populations [1], the (R)-enantiomer demonstrates a ~6.25-fold greater potency in evoking dopamine release from rat nucleus accumbens slices (EC50 0.48 µM vs 3.0 µM) [2] and is more effective at decreasing intravenous nicotine self-administration in behavioral models [3]. Conversely, the (S)-enantiomer predominates in analgesic efficacy with a more favorable side-effect profile [4]. This enantiomeric divergence in functional outcomes—rooted in differential nAChR subtype engagement and downstream signaling—precludes generic substitution and mandates the use of the specific stereoisomer for reproducible, interpretable results in neuropharmacology, addiction research, and chiral synthesis workflows.

Comparative Performance Data for (R)-3-(Pyrrolidin-2-yl)pyridine Hydrochloride Versus Key Analogs


R-Nornicotine Displays 6.25-Fold Greater Potency than S-Nornicotine in Evoking Dopamine Release from Rat Nucleus Accumbens

In rat nucleus accumbens slices, (R)-nornicotine (the free base of the target hydrochloride salt) evoked concentration-dependent [3H]dopamine overflow with an EC50 value of 0.48 µM, whereas the (S)-enantiomer required a 6.25-fold higher concentration (EC50 = 3.0 µM) to achieve comparable effect. The reference agonist S(-)-nicotine exhibited an EC50 of 70 nM, underscoring the reduced potency of both nornicotine enantiomers relative to nicotine while highlighting the significant stereoselective advantage of the (R)-isomer over the (S)-isomer [1].

Dopamine release nAChR stereoselectivity addiction research

R-Nornicotine More Potently Reduces Intravenous Nicotine Self-Administration in Rats Than S-Nornicotine

Acute pretreatment with (R)-nornicotine (1–10 mg/kg, i.p.) produced a significantly greater reduction in intravenous S(-)-nicotine self-administration in rats compared to equivalent doses of (S)-nornicotine. This enantioselectivity was not attributable to differential brain bioavailability, as brain levels of the two enantiomers were comparable 60 min post-injection (5.6 mg/kg each) [1]. In contrast, both enantiomers were equipotent in decreasing sucrose-maintained responding, indicating behavioral specificity for nicotine reinforcement rather than generalized motor suppression [1].

Behavioral pharmacology self-administration tobacco dependence in vivo

Analgesic Efficacy Resides Predominantly in the S-Enantiomer, While R-Nornicotine Shows Pronounced Motor Side Effects

In rodent models of persistent pain (chronic constriction nerve injury and formalin-induced tonic inflammatory pain), the analgesic properties of nornicotine were found to reside predominantly in the S(-)-enantiomer rather than the R(+)-enantiomer. Conversely, undesirable effects including motor incoordination, reduced locomotor activity, and ataxia were more pronounced with the R(+)-enantiomer [1]. This functional separation suggests that the (R)-enantiomer, while less suitable for analgesic development, serves as a valuable negative control or tool for investigating the nAChR subtypes mediating motor versus analgesic effects.

Analgesia side-effect profile nociception therapeutic index

R- and S-Nornicotine Exhibit Comparable Binding Affinities at Rat Brain Nicotinic Receptors, Contrasting with Nicotine's Pronounced Stereoselectivity

In competitive displacement assays using rat cortex membranes, both (+)-nornicotine (the (R)-enantiomer) and (-)-nornicotine (the (S)-enantiomer) displaced 3H-(-)-nicotine and 3H-acetylcholine with similar IC50 values, indicating no significant stereoselective difference in binding affinity at these nicotinic binding sites. In stark contrast, (-)-nicotine was 13- to 25-fold more potent than (+)-nicotine in displacing the same radioligands [1]. Subsequent studies confirmed that both nornicotine enantiomers displace (-)-[3H]nicotine from a single site with comparable Ki values in hippocampal and cerebellar membranes [2].

Receptor binding Ki nAChR stereoselectivity

Tolerance Develops to Cardiovascular Effects of R-Nornicotine but Not S-Nornicotine Following Repeated Administration

Acute administration of both nornicotine enantiomers produced comparable increases in blood pressure and heart rate in rats. However, upon repeated pretreatment (3 or 5.6 mg/kg), tolerance developed to the cardiovascular effects of R(+)-nornicotine, whereas the effects of S(-)-nornicotine were sustained [1]. This differential tolerance development occurred despite the fact that tolerance did not develop to the nicotine self-administration-reducing effects of either enantiomer, indicating pathway-specific adaptation [1].

Cardiovascular tolerance in vivo pharmacokinetics

R-Nornicotine is a Minor Metabolite of Nicotine but Accumulates to Pharmacologically Relevant Brain Concentrations

In tobacco leaf, (R)-nicotine comprises only ~0.2% of total nicotine, yet its demethylation product (R)-nornicotine can constitute 4–75% of total nornicotine, indicating enantioselective demethylation pathways [1]. Following repeated nicotine administration, nornicotine accumulates in rat brain to pharmacologically relevant concentrations due to its long half-life and CNS retention [2]. While this evidence is class-level (the studies address nornicotine generally), the distinct enantiomeric accumulation pattern underscores that the (R)-enantiomer is not merely a trace contaminant but a quantitatively significant species under specific physiological or experimental conditions, necessitating its separate consideration in pharmacokinetic modeling.

Metabolism pharmacokinetics brain accumulation CYP2A6

Validated Research and Industrial Applications for (R)-3-(Pyrrolidin-2-yl)pyridine Hydrochloride


Neuropharmacology: Dissecting nAChR Subtype Contributions to Dopamine Release and Addiction-Related Behaviors

The ~6.25-fold greater potency of R-nornicotine over S-nornicotine in evoking nucleus accumbens dopamine release [1], coupled with its enhanced efficacy in reducing nicotine self-administration [2], makes this compound an essential tool for probing the nAChR subtypes (e.g., α4β2*, α6β2*) and signaling pathways that mediate mesolimbic reward circuitry. Researchers can employ R-nornicotine to distinguish between binding affinity and functional efficacy, as both enantiomers bind similarly yet activate dopamine release with different potencies. This enables precise mechanistic studies of nicotine dependence, withdrawal, and the evaluation of novel pharmacotherapies targeting nAChR-mediated reinforcement without the confounding strong agonist effects of nicotine.

Pain Research: Stereochemical Control and Motor Pathway Probing

Given that S-nornicotine carries the predominant analgesic activity while R-nornicotine exhibits more pronounced motor side effects [1], the R-enantiomer serves as an ideal negative control in analgesic studies or as a selective probe for nAChR populations mediating motor coordination and locomotion. Investigators studying nicotinic analgesia in neuropathic or inflammatory pain models can use R-nornicotine to verify that observed analgesic effects are enantioselective and not due to non-specific motor impairment. Conversely, those investigating nAChR contributions to motor function may use R-nornicotine as a tool agonist.

Synthetic Chemistry: Chiral Building Block for Nicotinoid Agrochemicals and Pharmaceuticals

R-nornicotine and its hydrochloride salt are employed as key intermediates in the synthesis of enantiomerically pure nicotinoids—a class of insecticides that act on insect nAChRs [1]. The availability of the pure (R)-enantiomer is critical for generating chiral nicotinoid derivatives with defined stereochemistry, as the biological activity (e.g., insecticidal potency, selectivity for insect vs. mammalian receptors) can be highly stereospecific. The hydrochloride salt form provides enhanced stability and handling convenience for synthetic organic chemistry applications.

Analytical Chemistry: Enantioselective Quantification in Tobacco and Biological Matrices

The variable enantiomeric fraction of nornicotine in tobacco (4–75% R-nornicotine) [1] necessitates enantioselective analytical methods for accurate assessment of tobacco alkaloid composition, nicotine metabolism, and exposure biomarkers. Pure (R)-3-(pyrrolidin-2-yl)pyridine hydrochloride serves as an essential certified reference standard for the development and validation of chiral HPLC [2] or LC-MS/MS methods to quantify (R)- and (S)-nornicotine in plant material, smoke, and biological fluids. This is critical for regulatory science, tobacco product characterization, and pharmacokinetic studies of nicotine metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-(Pyrrolidin-2-yl)pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.